N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine
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Overview
Description
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can be approached through several methods. One common method involves the reaction of 1-methylimidazole with a suitable benzene derivative under specific conditions. For example, the Debus-Radziszewski synthesis is a well-known method for preparing imidazole derivatives . This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported to produce imidazole derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions on the benzene ring can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other organic chemicals.
Mechanism of Action
The mechanism of action of 2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene ring can participate in π-π interactions, enhancing its binding affinity to various biological targets. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used in various chemical reactions.
2-Ethyl-4-methylimidazole: Used as a curing agent for epoxy resins and in the production of pharmaceuticals.
1-Methyl-2-imidazolecarboxaldehyde: Used in the synthesis of Schiff bases and other ligands.
Uniqueness
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its dual functionality, combining the properties of both the imidazole and benzene rings
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-8-10(15-9-16)6-7-14-12-5-3-2-4-11(12)13/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI Key |
HCTASQNPWQLDHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCNC2=CC=CC=C2N |
Origin of Product |
United States |
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